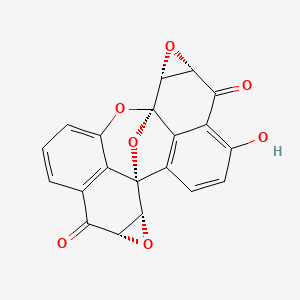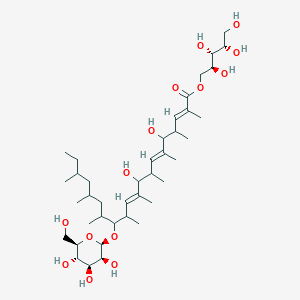
Roselipin 1A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roselipin 1A is a natural product found in Clonostachys rosea with data available.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
Roselipin 1A, along with other roselipins, has a unique structural composition. The structure of roselipin 1A was elucidated through spectroscopic studies, revealing a complex skeleton modified with D-mannose and D-arabinitol (Tabata et al., 1999). This complex structure is significant in understanding the compound's biological activities and potential applications.
Inhibition of Diacylglycerol Acyltransferase (DGAT)
A primary application of roselipin 1A is as an inhibitor of diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in triglyceride synthesis. Roselipin 1A, produced by Gliocladium roseum, shows inhibitory effects on DGAT activity, which is significant for understanding lipid metabolism and potential therapeutic applications for metabolic disorders (Tomoda et al., 1999).
Essential Structural Features for Activity
The core structure of roselipins, including roselipin 1A, is critical for their biological activity. Studies have shown that the arabinitoyl fatty acid core of roselipin 1A is essential for eliciting DGAT inhibitory activity. This insight is vital for the design of new inhibitors and understanding the mechanism of action of these compounds (Tomoda et al., 2003).
Anthelmintic Activity
Roselipin 1A also exhibits positive anthelmintic activity. This was discovered through the isolation of various roselipin compounds from Clonostachys candelabrum, indicating their potential use in controlling parasitic worm infections (Ayers et al., 2010).
Selectivity Towards DGAT Isozymes
In a study on human acyl-CoA:diacylglycerol acyltransferase isozymes, roselipin 1A showed selective inhibition towards DGAT2. This selectivity is crucial for developing targeted therapies for diseases related to lipid metabolism (Inokoshi et al., 2009).
Blockage of Chemokine Receptor CXCR3
Roselipin 1A, along with other roselipins, has been identified as an inhibitor of the CXCR3 receptor. This receptor is involved in inflammatory processes, indicating the potential of roselipin 1A in treating diseases associated with inflammation (Ondeyka et al., 2005).
Eigenschaften
Produktname |
Roselipin 1A |
|---|---|
Molekularformel |
C40H72O14 |
Molekulargewicht |
777 g/mol |
IUPAC-Name |
[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |
InChI |
InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31+,32?,33?,34+,35+,36-,37-,38?,40-/m0/s1 |
InChI-Schlüssel |
PQKVMUDGLBZIJJ-GEXIMXJRSA-N |
Isomerische SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
oselipin 1A roselipin 1B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



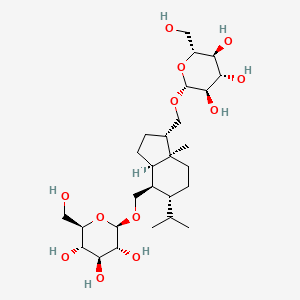
![2-[4-(3-Phenylpyrrolizino)butyl]-3-oxo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide](/img/structure/B1250914.png)
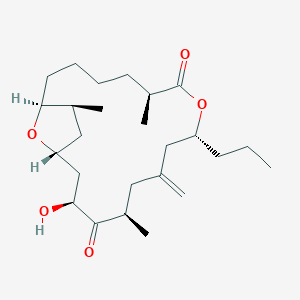
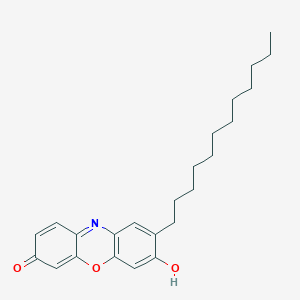
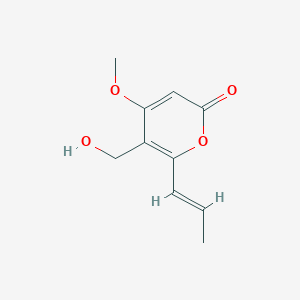


![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)

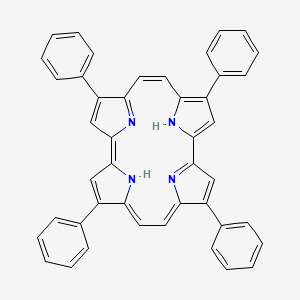
![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)
![(3R)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1250934.png)

